molecular formula C17H19N5O6 B14765277 [(2S,4R,5R)-4-acetyloxy-5-(2-amino-8-oxo-7-prop-2-ynylpurin-9-yl)oxolan-2-yl]methyl acetate

[(2S,4R,5R)-4-acetyloxy-5-(2-amino-8-oxo-7-prop-2-ynylpurin-9-yl)oxolan-2-yl]methyl acetate

Cat. No.: B14765277
M. Wt: 389.4 g/mol
InChI Key: OEXMWVBGTNSTSR-NJZAAPMLSA-N
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Description

[(2S,4R,5R)-4-acetyloxy-5-(2-amino-8-oxo-7-prop-2-ynylpurin-9-yl)oxolan-2-yl]methyl acetate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,4R,5R)-4-acetyloxy-5-(2-amino-8-oxo-7-prop-2-ynylpurin-9-yl)oxolan-2-yl]methyl acetate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

[(2S,4R,5R)-4-acetyloxy-5-(2-amino-8-oxo-7-prop-2-ynylpurin-9-yl)oxolan-2-yl]methyl acetate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

[(2S,4R,5R)-4-acetyloxy-5-(2-amino-8-oxo-7-prop-2-ynylpurin-9-yl)oxolan-2-yl]methyl acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral, anticancer, or anti-inflammatory activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of [(2S,4R,5R)-4-acetyloxy-5-(2-amino-8-oxo-7-prop-2-ynylpurin-9-yl)oxolan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways within biological systems. This may include binding to enzymes or receptors, modulating signal transduction pathways, or altering gene expression. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

[(2S,4R,5R)-4-acetyloxy-5-(2-amino-8-oxo-7-prop-2-ynylpurin-9-yl)oxolan-2-yl]methyl acetate can be compared with other similar compounds, such as:

    [(2S,4R,5R)-4-hydroxy-5-(2-amino-8-oxo-7-prop-2-ynylpurin-9-yl)oxolan-2-yl]methyl acetate: This compound has a similar structure but lacks the acetyl group, which may affect its reactivity and biological activity.

    [(2S,4R,5R)-4-acetyloxy-5-(2-amino-8-oxo-7-methylpurin-9-yl)oxolan-2-yl]methyl acetate: This compound has a methyl group instead of a prop-2-ynyl group, which may influence its chemical properties and applications.

Properties

Molecular Formula

C17H19N5O6

Molecular Weight

389.4 g/mol

IUPAC Name

[(2S,4R,5R)-4-acetyloxy-5-(2-amino-8-oxo-7-prop-2-ynylpurin-9-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C17H19N5O6/c1-4-5-21-12-7-19-16(18)20-14(12)22(17(21)25)15-13(27-10(3)24)6-11(28-15)8-26-9(2)23/h1,7,11,13,15H,5-6,8H2,2-3H3,(H2,18,19,20)/t11-,13+,15+/m0/s1

InChI Key

OEXMWVBGTNSTSR-NJZAAPMLSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1C[C@H]([C@@H](O1)N2C3=NC(=NC=C3N(C2=O)CC#C)N)OC(=O)C

Canonical SMILES

CC(=O)OCC1CC(C(O1)N2C3=NC(=NC=C3N(C2=O)CC#C)N)OC(=O)C

Origin of Product

United States

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